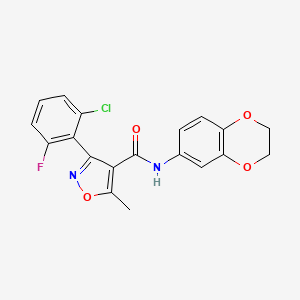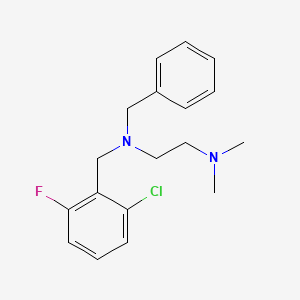![molecular formula C22H27BrN2O4S B5785225 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound belongs to this class and its study can provide insights into its potential applications and properties.
Synthesis Analysis
The synthesis of sulfonamide compounds can vary widely, incorporating various sulfonation techniques and coupling reactions. A common approach for synthesizing sulfonamide derivatives involves the reaction of sulfonyl chlorides with amines or amides under basic or neutral conditions. The synthesis process often aims at introducing specific functional groups to achieve desired properties or biological activities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their chemical and biological properties. X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to deduce the structure of these compounds. The presence of the sulfonamide group significantly influences the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including substitution reactions, where the sulfonamide group acts as a leaving group or a nucleophile depending on the reaction conditions. These compounds exhibit a range of chemical properties influenced by the nature of substituents attached to the sulfonamide nitrogen atoms, such as electron-withdrawing or electron-donating groups.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of specific substituents can enhance solubility in water or organic solvents, making them suitable for different applications.
Chemical Properties Analysis
Chemical properties, such as acidity and basicity of the sulfonamide group, are key factors affecting the biological activity of these compounds. The sulfonamide nitrogen's hybridization state and its interaction with surrounding substituents can modulate these properties, impacting the compound's pharmacological profile.
- Structure and gene expression relationship studies of antitumor sulfonamides (Owa et al., 2002).
- Sulfonamide-derived compounds and their transition metal complexes: synthesis, biological evaluation, and X-ray structure (Chohan & Shad, 2011).
- Synthesis and antiestrogenic activity of dihydronaphthalene derivatives (Jones et al., 1979).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O4S/c1-2-29-21-11-7-6-10-20(21)24-22(26)16-25(18-8-4-3-5-9-18)30(27,28)19-14-12-17(23)13-15-19/h6-7,10-15,18H,2-5,8-9,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULVTZLXVWBPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethoxyphenyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5785181.png)
![3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5785189.png)
![N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5785193.png)
![N-[4-(benzyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5785196.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)




![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)